molecular formula C19H20N4O B14950609 N'-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No.: B14950609
M. Wt: 320.4 g/mol
InChI Key: BCKMKNCYURUEJK-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-(2-methylphenyl)hydrazinecarboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N’-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. One of the primary targets is the cyclooxygenase (COX) enzyme, which plays a crucial role in the inflammatory response. The compound selectively inhibits COX-2 expression, reducing inflammation and providing gastric sparing activity . Additionally, docking studies have revealed its potential to bind with COX-2 enzyme through hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide stands out due to its selective inhibition of COX-2, which provides anti-inflammatory effects with reduced gastric side effects. This makes it a promising candidate for the development of new therapeutic agents for inflammatory diseases .

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

2-(2-methylanilino)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H20N4O/c1-14-7-3-5-9-17(14)20-12-19(24)22-21-11-15-13-23(2)18-10-6-4-8-16(15)18/h3-11,13,20H,12H2,1-2H3,(H,22,24)/b21-11+

InChI Key

BCKMKNCYURUEJK-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)C

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.